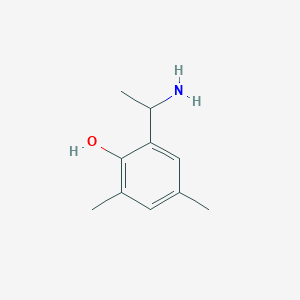
4-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile is an organic compound with the molecular formula C₉H₁₁N₃O. This compound is characterized by the presence of a pyridine ring, an amino group, and a nitrile group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanobutyric acid with 2-amino-3-cyanopyridine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and nitriles, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile
- 2-Amino-2,3-dihydro-1H-2λ5-[1,3,2]diazaphospholo[4,5-b]pyridin-2-one
Uniqueness
4-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H11N3O |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
4-(5-amino-2-oxopyridin-1-yl)butanenitrile |
InChI |
InChI=1S/C9H11N3O/c10-5-1-2-6-12-7-8(11)3-4-9(12)13/h3-4,7H,1-2,6,11H2 |
InChI-Schlüssel |
QIVXEMBJSMHZOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C=C1N)CCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B13082379.png)
![3-[(3,3-Difluorocyclobutyl)methoxy]azetidine](/img/structure/B13082412.png)
![7-Fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13082413.png)









![1-Phenyl-1'-(pyridin-2-ylmethyl)spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13082470.png)

